4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Lipophilicity Membrane permeability ADME prediction

This N⁴-(3,5-dimethylphenyl)asparagine derivative occupies a unique intermediate physicochemical space (XLogP3=0.2, TPSA=87.7 Ų) between the excessively polar 2-hydroxypropyl analog and the overly lipophilic 2-ethylhexyl variant. For CNS programs, its properties align with blood–brain barrier penetration thresholds, while its 3 HBD count and moderate TPSA favor oral absorption per Lipinski/Veber rules. Uniform series pricing enables selection based purely on superior ADME profile without budget penalty—making it a cost-neutral, pre-optimized starting point for fragment-based screening and systematic SAR campaigns.

Molecular Formula C18H28N2O4
Molecular Weight 336.432
CAS No. 1047680-73-8
Cat. No. B2742063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
CAS1047680-73-8
Molecular FormulaC18H28N2O4
Molecular Weight336.432
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C)C
InChIInChI=1S/C18H28N2O4/c1-12(2)24-7-5-6-19-16(18(22)23)11-17(21)20-15-9-13(3)8-14(4)10-15/h8-10,12,16,19H,5-7,11H2,1-4H3,(H,20,21)(H,22,23)
InChIKeyXNVVAURAGZPLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid (CAS 1047680-73-8): Compound Identity and Core Characteristics for Research Procurement


4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid (CAS 1047680-73-8) is a synthetic N⁴,N²-disubstituted asparagine derivative belonging to the class of 4-oxobutanoic acid amides. The compound features a 3,5-dimethylanilino group at the N⁴ position and a 3-isopropoxypropylamino moiety at the N² position, yielding a molecular formula of C₁₈H₂₈N₂O₄ and a molecular weight of 336.43 g/mol [1]. It is available from commercial screening libraries at a typical purity of ≥90–95% for research use . Its computed lipophilicity (XLogP3 = 0.2) and topological polar surface area (TPSA = 87.7 Ų) place it in a balanced physicochemical space between more polar and more lipophilic analogs within the same N⁴-(3,5-dimethylphenyl)asparagine series [1].

Why N⁴-(3,5-Dimethylphenyl)asparagine Analogs Cannot Be Interchanged: The Physicochemical Differentiation Basis for CAS 1047680-73-8 Selection


N⁴-(3,5-dimethylphenyl)asparagine derivatives share a common core but differ critically in the N² substituent, which drives divergent lipophilicity, hydrogen-bonding capacity, and molecular flexibility. Across the four closest commercially available analogs—differing only in the N² side chain (3-isopropoxypropyl, 2-hydroxypropyl, 3-morpholinopropyl, and 2-ethylhexyl)—XLogP3 spans a range of 3.4 log units (-1 to 2.4) and TPSA varies by 20.3 Ų (78.4–98.7 Ų) [1][2][3]. These differences directly affect membrane permeability, aqueous solubility, and protein-binding potential, making simple one-for-one substitution scientifically invalid. The 3-isopropoxypropyl variant occupies a distinct intermediate position, justifying targeted procurement when a specific balance of properties is required [1].

Quantitative Comparative Evidence for 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid (CAS 1047680-73-8) vs. Closest Analogs


XLogP3 Lipophilicity: Intermediate Octanol–Water Partitioning vs. Hydroxypropyl and Ethylhexyl Analogs

The target compound exhibits a computed XLogP3 of 0.2, which is 1.2 log units higher (more lipophilic) than the 2-hydroxypropyl analog (XLogP3 = -1) and 2.2 log units lower than the 2-ethylhexyl analog (XLogP3 = 2.4) [1][2][3]. This intermediate value places the compound within the optimal lipophilicity range (XLogP 1–3) often associated with favorable oral absorption and CNS penetration potential, while avoiding the extreme polarity of the hydroxypropyl analog and the excessive hydrophobicity of the ethylhexyl variant [1]. The 3-morpholinopropyl analog (XLogP3 = -0.7) is also more polar, confirming that the isopropoxypropyl moiety uniquely positions this compound near the lipophilicity midpoint of the series [4].

Lipophilicity Membrane permeability ADME prediction

Topological Polar Surface Area (TPSA): Optimized Polarity Window vs. Hydroxypropyl and Ethylhexyl Analogs

The target compound has a TPSA of 87.7 Ų, which is 11 Ų lower than the 2-hydroxypropyl analog (98.7 Ų) and 9.3 Ų higher than the 2-ethylhexyl analog (78.4 Ų) [1][2][3]. The 3-morpholinopropyl analog has a TPSA of 90.9 Ų, also slightly higher [4]. A TPSA below 90 Ų is often associated with improved intestinal absorption, while a value below 60–70 Ų is generally required for significant blood–brain barrier penetration [1]. The target compound falls near the 90 Ų threshold, offering greater membrane permeability potential than the hydroxypropyl and morpholinopropyl variants without the extremely low TPSA of the ethylhexyl analog that may compromise aqueous solubility [1].

Polar surface area Intestinal absorption Blood–brain barrier penetration

Hydrogen Bond Donor Count: Reduced H-Bond Donor Capacity Relative to the 2-Hydroxypropyl Analog

The target compound possesses 3 hydrogen bond donors (HBD), compared with 4 HBD for the 2-hydroxypropyl analog, which carries an additional hydroxyl group [1][2]. Both the 2-ethylhexyl and 3-morpholinopropyl analogs also have 3 HBD, matching the target compound [3][4]. According to Lipinski's Rule of Five, a HBD count ≤5 is favorable for oral bioavailability, but lower HBD count within this range generally correlates with improved passive membrane permeation [1]. The target compound's HBD count of 3, combined with its intermediate TPSA, suggests a superior permeability profile relative to the hydroxypropyl analog while maintaining a favorable drug-likeness score [1].

Hydrogen bonding Membrane permeability Drug-likeness

Rotatable Bond Count and Molecular Flexibility: Higher Conformational Freedom vs. Shorter-Chain Analogs

The target compound contains 10 rotatable bonds, significantly more than the 2-hydroxypropyl analog (7 rotatable bonds) and the 3-morpholinopropyl analog (9 rotatable bonds), but fewer than the 2-ethylhexyl analog (11 rotatable bonds) [1][2][3][4]. Increased rotatable bond count generally correlates with higher conformational entropy, which can influence binding thermodynamics and selectivity. The target compound provides a middle-ground flexibility that may enable induced-fit binding without the excessive entropic penalty of the highly flexible ethylhexyl analog [1].

Conformational flexibility Entropy Molecular recognition

Uniform Vendor Pricing Across the Analog Series: Cost-Neutral Selection Based Solely on Physicochemical Suitability

Life Chemicals pricing for the target compound and its three closest N² analogs is identical at every matched quantity tier. For example, the 2 μmol pack of the target compound, the 2-hydroxypropyl analog (F2721-0276), the 3-morpholinopropyl analog (F2721-0272), and the 2-ethylhexyl analog (F2721-0275) are all priced at $57.00; the 5 μmol pack at $63.00; and the 1 mg pack at $54.00 [1][2][3][4]. This price parity eliminates cost as a discriminating factor, enabling researchers to select the analog solely on the basis of its differentiated physicochemical profile rather than budget constraints [1].

Procurement cost Building block pricing Vendor comparison

Research-Grade Purity and Commercial Availability: Verified ≥90–95% Purity Suitable for Fragment-Based and SAR Studies

The target compound is supplied at a typical purity of ≥90% (Life Chemicals) or 95% (BenchChem) in research-grade quantities from 2 μmol to 100 mg [1]. This purity level is consistent across the analog series and is appropriate for primary screening, fragment-based drug discovery, and structure–activity relationship (SAR) campaigns. While the 2-hydroxypropyl analog is also supplied at 90%+ purity from Life Chemicals, no analog offers a purity advantage over the target compound [2]. Procurement from BenchChem (Cat. No. B2742063) provides the additional benefit of 95% minimum purity with flexible packaging options .

Purity specification Quality control Screening library

Recommended Application Scenarios for 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid (CAS 1047680-73-8) Based on Quantitative Differentiation


CNS-Penetrant Probe Design Requiring Balanced Lipophilicity

For central nervous system (CNS) drug discovery programs, the target compound's XLogP3 of 0.2 and TPSA of 87.7 Ų place it near the empirically derived thresholds for blood–brain barrier penetration (typically XLogP 1–3 and TPSA < 90 Ų) [1]. In contrast, the 2-hydroxypropyl analog (XLogP3 = -1, TPSA = 98.7 Ų) may exhibit insufficient passive permeability, while the 2-ethylhexyl analog (XLogP3 = 2.4) risks excessive lipophilicity and potential off-target binding [2][3]. The target compound thus represents a pre-optimized starting point for CNS-focused medicinal chemistry, potentially reducing the number of design–synthesize–test cycles required to achieve brain exposure [1].

Oral Bioavailability Optimization in Fragment-Based Drug Discovery

In fragment-based screening libraries where oral bioavailability is a downstream objective, the target compound's HBD count of 3 (vs. 4 for the hydroxypropyl analog) and intermediate TPSA of 87.7 Ų align more closely with Lipinski and Veber rule criteria for oral absorption [1][2]. The uniform pricing of all four N² analogs from Life Chemicals (identical cost at every quantity tier) allows fragment library curators to select the compound based purely on its superior absorption-related physicochemical profile without budget penalty [5][6][7][8].

SAR Exploration of N² Side-Chain Effects on Target Binding

As part of a systematic SAR campaign investigating the impact of N² substituent properties on target engagement, the target compound provides a unique data point with intermediate lipophilicity (XLogP3 = 0.2), moderate TPSA (87.7 Ų), and intermediate rotatable bond count (10) [1]. When tested alongside the 2-hydroxypropyl (more polar), 3-morpholinopropyl (charged amine), and 2-ethylhexyl (more lipophilic) analogs, the target compound can reveal whether an optimal lipophilicity/polarity balance correlates with activity, guiding the design of more potent and selective derivatives [1][2][3][4].

Screening Library Diversification with Cost-Neutral Physicochemical Coverage

For commercial or institutional screening library expansion, the target compound extends the physicochemical diversity of an existing N⁴-(3,5-dimethylphenyl)asparagine sub-library without increasing procurement cost. Since all four N² analogs are priced identically (e.g., $57.00 per 2 μmol across the series) [5][6][7][8], including the target compound adds a valuable intermediate XLogP3/TPSA data point that fills the gap between the highly polar hydroxypropyl analog and the highly lipophilic ethylhexyl analog, thereby maximizing the chemical space coverage per dollar invested [1].

Quote Request

Request a Quote for 4-((3,5-Dimethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.